Cas no 94410-28-3 (b-D-Glucopyranoside,2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-a-L-mannopyranosyl)-)

b-D-Glucopyranoside,2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-a-L-mannopyranosyl)- structure
94410-28-3 structure
Product Name:b-D-Glucopyranoside,2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-a-L-mannopyranosyl)-
CAS-nummer:94410-28-3
MF:C21H32O12
MW:476.471588134766
CID:807352
PubChem ID:192240
Update Time:2024-03-01

b-D-Glucopyranoside,2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-a-L-mannopyranosyl)- Chemische en fysische eigenschappen

Naam en identificatie

    • b-D-Glucopyranoside,2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-a-L-mannopyranosyl)-
    • darendoside B
    • deacylmartynoside
    • β-D-Glucopyranoside, 2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-α-L-mannopyranosyl)-
    • Ethyl 3-O-(6-deoxyhexopyranosyl)-2-C-(3-hydroxy-4-methoxyphenyl)hexopyranoside
    • beta-(3-Hydroxy-4-methoxyphenyl)ethyl O-alpha-L-rhamnopyranosyl-(1-3)-O-beta-D-glucopyranoside
    • beta-D-Glucopyranoside, 2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-alpha-L-mannopyranosyl)-
    • (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol
    • Deacyl martynoside
    • DTXSID10915550
    • (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-2-ethoxy-3,5-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol
    • Inchi: 1S/C21H32O12/c1-9-14(24)16(26)17(27)21(31-9)33-19-15(25)13(8-22)32-20(18(19)28)30-6-5-10-3-4-12(29-2)11(23)7-10/h3-4,7,9,13-28H,5-6,8H2,1-2H3/t9-,13+,14-,15+,16+,17+,18+,19-,20+,21-/m0/s1
    • InChI-sleutel: MMRYSDPTALIPSP-MGXJDOAZSA-N
    • LACHT: O([C@]1([H])O[C@@H](C)[C@H](O)[C@@H](O)[C@H]1O)[C@H]1[C@@H]([C@@H](CO)O[C@@H](OCCC2C=CC(OC)=C(O)C=2)[C@@H]1O)O

Berekende eigenschappen

  • Exacte massa: 476.189376
  • Monoisotopische massa: 476.189376
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 7
  • Aantal waterstofbondacceptatoren: 12
  • Zware atoomtelling: 33
  • Aantal draaibare bindingen: 7
  • Complexiteit: 624
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 10
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 188
  • XLogP3: -1.9

Experimentele eigenschappen

  • Dichtheid: 1.51
  • Kookpunt: 745.1°Cat760mmHg
  • Vlampunt: 404.5°C
  • Brekindex: 1.626
  • pka: 9.93±0.10(Predicted)
Aanbevolen leveranciers
Hebei Liye chemical Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.